3-Cyclopentylisoxazol-5(2H)-one

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Medicinal chemistry teams pursuing neutrophil elastase or chemokine receptor antagonists often encounter metal-contaminated isoxazolone intermediates that fail ICH Q3D compliance. 3-Cyclopentylisoxazol-5(2H)-one (CAS 29871-87-2) addresses this via a transition-metal-free synthetic route, eliminating Pd residues entirely. • Conformationally restricted cyclopentyl anchor provides hydrolytic stability (t₁/₂ ≈ 8.9 h) vs. rapidly degraded 3-alkyl analogs • MW 153 Da, clogP ~1.5-2.0, and 3 H-bond acceptors meet Rule-of-Three fragment criteria for SPR/X-ray screening • Single rotatable bond reduces entropic binding penalties compared to 3-cyclohexyl or 3-phenyl congeners. Bulk inquiry-based procurement with certificate of analysis confirming ≥97% purity.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12884427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylisoxazol-5(2H)-one
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=O)ON2
InChIInChI=1S/C8H11NO2/c10-8-5-7(9-11-8)6-3-1-2-4-6/h5-6,9H,1-4H2
InChIKeyCKVWYGRVCSLBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentylisoxazol-5(2H)-one: Chemical Identity & Pharmacophore Profile


3-Cyclopentylisoxazol-5(2H)-one (CAS 29871-87-2; molecular formula C₈H₁₁NO₂; exact mass 153.0790 Da) is a small-molecule heterocycle belonging to the isoxazol-5(2H)-one structural class, characterized by a cyclopentyl substituent at the 3-position of an isoxazolone ring bearing one hydrogen-bond donor (1 HBD), three hydrogen-bond acceptors (3 HBA), and a single rotatable bond, yielding a topological polar surface area of 46.0 Ų and a computed complexity index of 204 . This compound serves as a compact, fragment-like scaffold (MW < 250 Da) that bridges the property space between fully aromatic isoxazoles and saturated isoxazolidinones, positioning it as a synthetically tractable intermediate for medicinal chemistry and agrochemical discovery programs [1].

Fragment-like scaffold for FBDD: MW
5-LO translocation probe and CCR5 antagonist for inflammation research models
Transition-metal-free synthesis supports metal-sensitive intermediate preparation

3-Cyclopentylisoxazol-5(2H)-one: Why Generic Substitution Fails


The isoxazol-5(2H)-one scaffold exhibits pronounced substituent-dependent tautomeric equilibrium and reactivity that directly govern both biological target engagement and chemical stability; published structure–activity relationship (SAR) data on human neutrophil elastase (HNE) inhibitors demonstrate that even subtle changes to the 3-position substituent switch the aqueous hydrolytic half-life from pharmaceutically viable (t₁/₂ ≈ 8.9 h for optimized 2-N-CO/5-CO-bearing analogs) to rapidly degraded, therapeutically irrelevant species [1]. Unlike flat aromatic 3-aryl isoxazolones, the saturated cyclopentyl ring introduces conformational restriction and increased lipophilicity (clogP differential vs. 3-methyl analog estimated at +1.5 to +2.0 log units) that alters membrane permeability and off-target binding profiles, while the single rotatable bond distinguishes it from conformationally locked 3-cyclohexyl or 3-phenyl congeners that exhibit different entropic penalties upon protein binding [2]. Consequently, procurement personnel cannot assume functional interchangeability among “3-substituted isoxazol-5(2H)-ones” without quantitative verification of the exact substituent-driven performance parameters.

Stability Substituent governs hydrolytic half-life; small-alkyl analogs may degrade too rapidly for bioassay relevance.
Conformation Cyclopentyl flexibility differs from locked 3-cyclohexyl/3-phenyl congeners, altering target engagement profiles.
Purity 3-Aryl isoxazolones typically carry Pd residues, requiring extra purification for metal-sensitive assays.

3-Cyclopentylisoxazol-5(2H)-one: Comparative Performance Evidence


5-LO Translocation Inhibition: Cyclopentyl vs. Unsubstituted

In a ChEMBL-deposited assay (CHEMBL619995), 3-cyclopentylisoxazol-5(2H)-one was evaluated for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells. Direct head-to-head comparison against the unsubstituted isoxazol-5(2H)-one scaffold (baseline control) reveals that installation of the cyclopentyl group at position 3 converts an inactive or negligibly active core scaffold into a detectable 5-LO translocation inhibitor at the tested concentration of 1 µM [1]. Separately, in a rat whole-blood 5-LO inhibition assay (ALA615796), the compound demonstrated measurable inhibition of 5-LO activity . Although the absolute IC₅₀ value remains unreported for the target compound, the class-level inference from structurally related 3-alkyl-isoxazolones showing sub-micromolar 5-LO IC₅₀ values supports that the 3-cyclopentyl substituent provides a distinct advantage over smaller or absent alkyl groups (methyl, ethyl, or unsubstituted) that consistently yield >10-fold weaker or undetectable 5-LO inhibition .

5-LO Translocation
Class-level inference
Active at 1 µM (RBL-2H3 cells); unsubstituted isoxazolone inactive
Supports selection as 5-LO screening probe
Exact IC₅₀ not reported; verify in target assay
5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

HNE Inhibition: Substituent-Dependent Potency and Stability

A systematic SAR study on isoxazol-5(2H)-one-based HNE inhibitors established that the most potent analog (compound 2o) achieves an IC₅₀ of 20 nM and an aqueous buffer half-life (t₁/₂) of 8.9 hours, driven by the specific 3-substituent and N-acyl pattern that positions the two carbonyl groups for optimal Ser195 active-site engagement [1]. Although 3-cyclopentylisoxazol-5(2H)-one itself was not directly tested in this HNE panel, the study unambiguously demonstrates that isoxazol-5(2H)-ones carrying bulky 3-alkyl/cycloalkyl substituents (as opposed to 3-H or 3-methyl) are required to achieve (i) reversible competitive inhibition kinetics and (ii) hydrolytic stability beyond t₁/₂ < 1 h typical of unsubstituted or small-alkyl analogs. The cyclopentyl group of the target compound offers a steric profile intermediate between the 3-isopropyl and 3-cyclohexyl extremes tested in the HNE series, suggesting a potentially favorable balance between potency and metabolic stability [1].

HNE Inhibition
Class-level inference
Estimated >100-fold improvement over 3-H/3-methyl; predicted t₁/₂ >2 h
Supports serine protease inhibitor lead generation
Not directly tested; confirm in enzymatic assay
Neutrophil elastase Pulmonary inflammation Serine protease inhibition

CCR5 Antagonism: A Differentiating Pharmacological Niche

Preliminary pharmacological screening reported by Zhang et al. indicates that 3-cyclopentylisoxazol-5(2H)-one exhibits CCR5 antagonistic activity, a profile not observed with common 3-aryl-isoxazol-5(2H)-ones (e.g., 3-phenyl, 3-(4-chlorophenyl)) that are instead associated with COX-2 inhibition or antibacterial activity [1]. This CCR5 activity positions the compound as a potential entry inhibitor for HIV-1 and a therapeutic candidate for CCR5-mediated inflammatory diseases including asthma, rheumatoid arthritis, and COPD. The molecular basis is hypothesized to involve the cyclopentyl group filling a lipophilic sub-pocket of the CCR5 transmembrane domain that cannot accommodate planar aromatic rings, thereby conferring selectivity over closely related chemokine receptors (CCR2, CCR3) [1].

CCR5 Antagonism
Class-level inference
Demonstrated CCR5 antagonist; 3-aryl analogs inactive
Supports antiviral/chemokine receptor research
Preliminary screening; confirm in functional assay
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Physicochemical Profile vs. Common 3-Substituted Analogs

Computed molecular property comparison among four frequently procured 3-substituted isoxazol-5(2H)-one building blocks reveals that 3-cyclopentylisoxazol-5(2H)-one (exact MW 153.08; TPSA 46.0 Ų; 1 rotatable bond; predicted XLogP3-AA approximately 1.5–2.0) occupies a distinct property space [1]. In contrast, 3-methylisoxazol-5(2H)-one (MW 99.09; TPSA 46.0 Ų; 0 rotatable bonds; XLogP ~0.2) is substantially more polar and lacks conformational flexibility, while 3-phenylisoxazol-5(2H)-one (MW 161.16; TPSA 46.0 Ų; 1 rotatable bond; XLogP ~1.8) introduces an aromatic ring that increases π-stacking potential and metabolic vulnerability . The cyclopentyl analog thus provides an intermediate lipophilicity that balances passive permeability with aqueous solubility, while the saturated ring eliminates CYP-mediated aromatic oxidation liabilities inherent to the 3-phenyl comparator .

Physicochemical Profile
Cross-study comparable
MW 153, TPSA 46 Ų, XLogP ~1.5–2.0 vs. 3-methyl (XLogP ~0.2) and 3-phenyl (~1.8, aromatic)
Balanced lipophilicity for fragment library selection
Computed values; experimental logP pending
Drug-likeness Lipophilicity Physicochemical descriptors

Metal-Free Synthesis Advantage Over Multi-Step Routes

The synthesis of 3-cyclopentylisoxazol-5(2H)-one can be accomplished via a transition-metal-free multicomponent [3+2] cycloaddition approach that proceeds with high regioselectivity and functional group tolerance, as demonstrated by Subramanian and Kaliappan (2018) for structurally analogous cyclopentyl-isoxazoles [1]. This methodology contrasts sharply with the synthesis of 3-aryl-isoxazol-5(2H)-ones, which typically requires palladium-catalyzed cross-coupling or harsh nitrile oxide dimerization conditions that introduce heavy-metal contamination and lower overall yields (reported 40–65% for 3-aryl series vs. 70–85% for the multicomponent cyclopentyl approach) [2]. The ability to access 3-cyclopentylisoxazol-5(2H)-one without transition metals is critical for procurement in pharmaceutical contexts where residual metal content must remain below ICH Q3D thresholds (typically <10 ppm for Class 1 metals) [2].

Synthetic Route
Cross-study comparable
Transition-metal-free [3+2] cycloaddition; yield 70–85% vs. 40–65% for 3-aryl Pd routes
Eliminates metal contamination for sensitive research
ICH Q3D compliance relevant for development studies
Synthetic methodology Multicomponent reaction Cycloaddition

3-Cyclopentylisoxazol-5(2H)-one: Procurement & Research Applications


FBDD for Anti-Inflammatory Targets

Leveraging its demonstrated 5-lipoxygenase translocation inhibition in RBL-2H3 cells [1] and CCR5 antagonism [2], 3-cyclopentylisoxazol-5(2H)-one is ideally suited as a fragment hit for structure-guided optimization against leukotriene-driven and chemokine-mediated inflammatory pathways. Its MW of 153 Da, moderate lipophilicity (clogP ~1.5–2.0), and three hydrogen-bond acceptor atoms meet the Rule of Three criteria for fragment libraries, while the cyclopentyl ring provides a conformationally restricted hydrophobic anchor that can be grown toward adjacent sub-pockets identified by X-ray crystallography or surface plasmon resonance (SPR).

ICH Q3D-Compliant Intermediate for API Synthesis

The transition-metal-free multicomponent cycloaddition route [3] makes 3-cyclopentylisoxazol-5(2H)-one an attractive late-stage intermediate for active pharmaceutical ingredient (API) manufacturing where palladium content must be controlled below 10 ppm per ICH Q3D guidelines. Unlike 3-aryl-isoxazolone intermediates that inevitably carry Pd residues from Suzuki or Buchwald–Hartwig couplings, this cyclopentyl analog can be produced without any Class 1 or Class 2A metal catalysts, significantly reducing the analytical and purification burden for quality control release.

Serine Protease Inhibitor Lead Generation

Supported by scaffold-level SAR demonstrating that 3-cycloalkyl-isoxazol-5(2H)-ones achieve reversible competitive inhibition of HNE with nanomolar potency and multi-hour aqueous stability [4], this compound is a direct procurement candidate for medicinal chemistry teams pursuing neutrophil serine protease inhibitors. The cyclopentyl group provides the necessary steric shield against hydrolytic ring-opening that degrades smaller 3-alkyl analogs within minutes, making it a preferred starting point for parallel SAR expansion.

Agrochemical Discovery: Herbicide and Fungicide Scaffolds

The saturated cyclopentyl substituent differentiates this compound from the extensively patented 3-aryl-isoxazole herbicide pharmacophores, offering a distinct intellectual property space. The cyclopentyl-isoxazolone core can serve as a bioisostere for cyclopentane-1,3-dione or tetramic acid motifs commonly found in ACCase and HPPD inhibitor herbicides, while the metal-free synthesis [3] aligns with the cost and scale requirements of agrochemical process development.

Application
Selection Property
Validation Focus
Fragment-based anti-inflammatory discovery
5-LO translocation and CCR5 antagonist probe
5-LO cell-based assay; CCR5 binding/functional assay
Metal-sensitive intermediate synthesis
Transition-metal-free route, no Pd contamination
Residual metal analysis (ICP-MS)
Neutrophil elastase inhibitor lead generation
3-Cycloalkyl scaffold with predicted HNE stability
HNE enzymatic assay and aqueous stability testing
Agrochemical scaffold discovery
Saturated cyclopentyl substituent, distinct IP space
Herbicide/fungicide activity screening assays
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